N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H19ClF5N3OS and its molecular weight is 479.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One significant application of benzothiazole derivatives is in the field of corrosion science. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offer superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. These compounds can be adsorbed onto surfaces by both physical and chemical means, suggesting their utility in protecting metals from corrosion in acidic environments Hu et al., 2016.
Antimicrobial and Anticancer Activities
A variety of benzothiazole and related derivatives have been investigated for their antimicrobial and anticancer potentials. For instance, derivatives synthesized and evaluated by Deep et al. (2016) demonstrated significant antimicrobial and anticancer activities. The study highlighted specific compounds that showed pronounced effects against microbial strains and cancer cells, indicating the potential of benzothiazole derivatives in developing new therapeutic agents Deep et al., 2016.
Photophysical Properties
Potopnyk et al. (2018) designed and synthesized highly emissive benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines conjugated with the donor 4-dimethylaminophenyl group. Their study explored the photophysical properties of these compounds, both in solution and in the solid state, and found that the tetrafluorobenzothiazole analogue exhibits nonbonded nuclear spin-spin coupling and comparatively high solid-state fluorescence quantum yield. This research highlights the potential of benzothiazole derivatives in optoelectronic applications Potopnyk et al., 2018.
Chemical Synthesis
Research on the synthesis of novel compounds often involves benzothiazole derivatives as key intermediates or targets due to their promising biological activities. For example, Abdellatif et al. (2013) focused on synthesizing novel 2-substituted-1Hbenzimidazole derivatives, which showed significant antimicrobial activity, underscoring the role of benzothiazole derivatives in the synthesis of biologically active compounds Abdellatif et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F5N3OS.ClH/c1-27(2)7-4-8-28(18(29)12-5-3-6-13(9-12)20(23,24)25)19-26-17-15(22)10-14(21)11-16(17)30-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFATYXUBUSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.